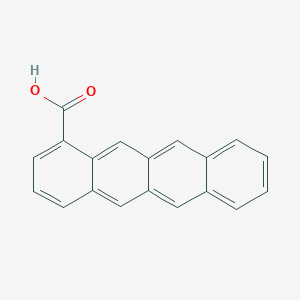
Tetracene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracene-1-carboxylic acid is an organic compound with the molecular formula C19H12O2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene rings The addition of a carboxylic acid group at the first position of the tetracene structure gives rise to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Tetracene: One common method involves the oxidation of tetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This reaction introduces the carboxylic acid group at the desired position.
Grignard Reagent Method: Another approach involves the use of Grignard reagents. Tetracene can be reacted with a Grignard reagent (e.g., phenylmagnesium bromide) followed by carbonation with carbon dioxide (CO2) to form the carboxylic acid group.
Hydrolysis of Nitriles: Tetracene nitriles can be hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as tetracene-1,4-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield tetracene-1-aldehyde or tetracene-1-alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Tetracene-1,4-dicarboxylic acid
Reduction: Tetracene-1-aldehyde, tetracene-1-alcohol
Substitution: Halogenated tetracene derivatives, nitro-tetracene derivatives
Applications De Recherche Scientifique
Tetracene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of organic semiconductors and photovoltaic materials due to its photophysical properties.
Mécanisme D'action
The mechanism of action of tetracene-1-carboxylic acid involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong absorption and emission in the visible spectrum, making it useful in light-harvesting applications.
Triplet Energy Transfer: It can participate in triplet energy transfer processes, which are important in photodynamic therapy and solar energy conversion.
Molecular Aggregation: The carboxylic acid group facilitates molecular aggregation, influencing the compound’s photophysical behavior and enhancing its performance in certain applications.
Comparaison Avec Des Composés Similaires
Tetracene-1-carboxylic acid can be compared with other similar compounds such as:
Naphthalene-1-carboxylic acid: A smaller polycyclic aromatic hydrocarbon with similar chemical properties but different photophysical characteristics.
Anthracene-1-carboxylic acid: Another polycyclic aromatic compound with three fused benzene rings, used in similar applications but with distinct absorption and emission spectra.
Pentacene-1-carboxylic acid: A larger polycyclic aromatic hydrocarbon with five fused benzene rings, offering different electronic properties and applications.
This compound stands out due to its unique combination of photophysical properties and chemical reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C19H12O2 |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
tetracene-1-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)17-7-3-6-14-10-15-8-12-4-1-2-5-13(12)9-16(15)11-18(14)17/h1-11H,(H,20,21) |
Clé InChI |
OLGBGEZLECIWCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


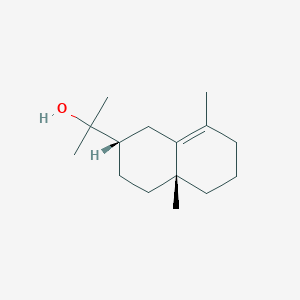
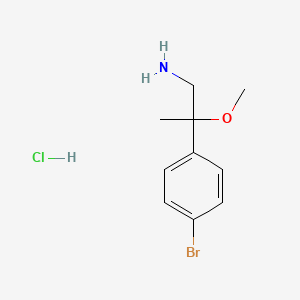
![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
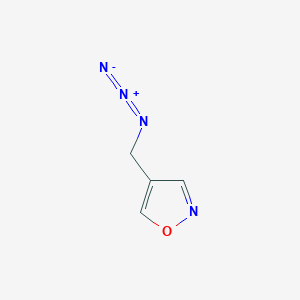
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
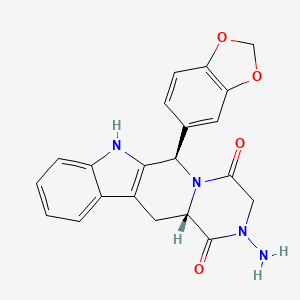
![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)

![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
